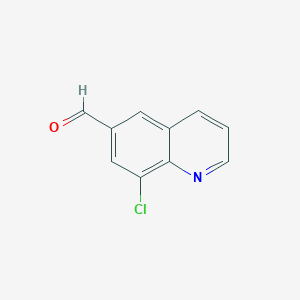

8-Chloroquinoline-6-carbaldehyde

Description

Evolution and Structural Diversity of Quinoline (B57606) Derivatives in Contemporary Chemical Research

Quinoline and its derivatives have a rich history, with research evolving from the study of naturally occurring alkaloids like quinine (B1679958) to the design of a vast array of synthetic analogues. researchgate.net Contemporary research has been revolutionized by advanced synthetic methodologies, including green chemistry approaches, which facilitate the creation of structurally diverse quinoline-based molecules. researchgate.net This diversity is achieved by introducing various functional groups onto the quinoline core, which can modulate the electronic properties, lipophilicity, and biological activity of the resulting compounds. researchgate.net Modifications often involve the introduction of electron-donating or electron-withdrawing groups, as well as the hybridization of the quinoline scaffold with other heterocyclic systems to create novel molecular architectures. researchgate.netresearchgate.net This continuous evolution underscores the enduring importance of quinolines in the quest for new materials and therapeutic agents. nih.gov

Importance of the Quinoline Aldehyde Moiety as a Versatile Synthetic Synthon

The aldehyde group is a key functional group in organic chemistry, and when attached to a quinoline ring, it imparts significant synthetic versatility. Quinoline carbaldehydes are valuable precursors for constructing a wide range of more complex molecules. researchgate.netnih.gov The aldehyde functionality readily undergoes a variety of chemical transformations, including:

Condensation Reactions: It reacts with amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are fundamental for building larger, more complex molecular frameworks. rsc.orgmdpi.com

Reduction: The aldehyde can be easily reduced to the corresponding alcohol, providing another pathway for functional group manipulation. nih.govnih.gov

Cycloaddition and Multicomponent Reactions: Quinoline aldehydes are frequently employed in reactions that build new heterocyclic rings onto the quinoline core, such as pyrazolo[3,4-b]quinolines. researchgate.netrsc.org

This reactivity makes quinoline aldehydes, such as 2-chloroquinoline-3-carbaldehyde (B1585622), powerful tools for synthetic chemists to generate diverse libraries of compounds. rsc.orgrsc.org

Positioning of Halogenated Quinoline Carbaldehydes within Advanced Organic Synthesis

The presence of a halogen atom, such as chlorine, further enhances the synthetic utility of quinoline carbaldehydes. rsc.org Halogenated quinoline carbaldehydes are pivotal intermediates because the halogen acts as a versatile chemical handle. rsc.orgresearchgate.net For instance, the chlorine atom in 2-chloroquinoline-3-carbaldehyde can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgnih.govrsc.org This allows for the introduction of a wide array of substituents at the chlorinated position, dramatically expanding the structural diversity achievable from a single precursor. nih.gov The Vilsmeier-Haack reaction is a common and effective method for synthesizing these valuable chloro-substituted quinoline carbaldehydes. ingentaconnect.comiucr.orgmdpi.com

Specific Research Focus on 8-Chloroquinoline-6-carbaldehyde within the Quinoline Landscape

While the broader class of halogenated quinoline carbaldehydes is well-documented, specific research focusing exclusively on this compound is less prevalent in the literature. It is identified by the CAS Number 916812-11-8 and is available commercially, indicating its use as a building block in chemical synthesis. sigmaaldrich.com

Based on the established reactivity of its constituent functional groups, this compound is a promising but currently underexplored synthon. The chlorine atom at the 8-position and the carbaldehyde at the 6-position provide two distinct reactive sites for orthogonal chemical modifications. Its potential lies in its application as a precursor for novel, disubstituted quinoline derivatives, leveraging the rich chemistry of both the aldehyde function and the reactive C-Cl bond for creating complex molecular architectures.

Compound Data Tables

Table 1: Target Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 916812-11-8 |

| Molecular Formula | C₁₀H₆ClNO |

| Synonyms | Not available |

Structure

3D Structure

Properties

CAS No. |

916812-11-8 |

|---|---|

Molecular Formula |

C10H6ClNO |

Molecular Weight |

191.61 g/mol |

IUPAC Name |

8-chloroquinoline-6-carbaldehyde |

InChI |

InChI=1S/C10H6ClNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-6H |

InChI Key |

QWFBSECDIZSCGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)C=O |

Origin of Product |

United States |

Comprehensive Spectroscopic and Diffraction Based Characterization of 8 Chloroquinoline 6 Carbaldehyde and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 8-chloroquinoline-6-carbaldehyde, the signals for the protons on the quinoline (B57606) ring and the aldehyde group would appear in distinct regions. The most downfield signal is expected to be the aldehyde proton (-CHO), typically appearing as a singlet in the range of δ 9.5–10.5 ppm due to the strong deshielding effect of the carbonyl group.

The aromatic protons on the quinoline core would resonate in the δ 7.0–9.0 ppm region. Based on data from analogs like 2-methylquinoline-6-carbaldehyde, where the aldehydic proton appears at 10.10 ppm, a similar shift is anticipated for this compound. rsc.org The protons on the pyridine (B92270) ring (H-2, H-3, H-4) are generally more deshielded than those on the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. uncw.edu The H-2 proton, adjacent to the nitrogen, is expected at a very downfield position. The H-5 and H-7 protons, being ortho and para to the electron-withdrawing aldehyde group, would also be significantly deshielded. The chlorine atom at the C-8 position will influence the chemical shift of the adjacent H-7 proton.

Predicted ¹H NMR Chemical Shifts for this compound (Based on analysis of analogs)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | ~10.1 | s |

| H-2 | >8.9 | dd |

| H-3 | ~7.5 | dd |

| H-4 | >8.0 | dd |

| H-5 | ~8.2 | d |

| H-7 | ~8.0 | d |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The most deshielded carbon would be the carbonyl carbon of the aldehyde group, expected to appear in the range of δ 190–195 ppm. For instance, in 2-methylquinoline-6-carbaldehyde, this peak is observed at δ 191.5 ppm. rsc.org

The nine carbons of the quinoline ring would appear between δ 110–160 ppm. The presence of the electronegative chlorine atom and nitrogen atom, as well as the aldehyde group, will significantly influence the chemical shifts. The C-8 carbon, directly attached to the chlorine, will be deshielded. Similarly, carbons C-2, C-4, and C-8a (the carbon at the ring junction adjacent to the nitrogen) will show downfield shifts due to the influence of the heteroatom. Data from 8-hydroxyquinoline-5-carbaldehyde (B1267011) shows aromatic carbon signals ranging from δ 110.8 to 159.6 ppm. mdpi.com

Predicted ¹³C NMR Chemical Shifts for this compound (Based on analysis of analogs)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CHO | ~191 |

| C-2 | ~151 |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~129 |

| C-5 | ~128 |

| C-6 | ~135 |

| C-7 | ~130 |

| C-8 | ~148 |

| C-8a | ~145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be crucial for identifying adjacent protons on the quinoline ring system. For example, a cross-peak between H-3 and H-4 would confirm their connectivity, as would correlations between H-5 and H-7 if any long-range coupling exists. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This would allow for the direct assignment of each protonated carbon in the quinoline ring by linking the previously assigned proton signals to their corresponding carbon signals. The aldehyde carbon, having no directly attached proton, would be absent from this spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. nih.gov This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework. Key correlations would be expected from the aldehyde proton to C-6 and C-5, and from H-7 to C-5, C-8, and C-8a, confirming the substitution pattern.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. bruker.com Since this compound is an achiral molecule, it would not exhibit a VCD spectrum.

However, if this compound were used as a ligand in a chiral metal complex or as a building block in a larger, chiral supramolecular structure, VCD could become an invaluable tool. rsc.org The technique is highly sensitive to the three-dimensional structure and conformation of molecules in solution. youtube.com For a chiral derivative of this compound, VCD could be used to determine its absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. nih.govnih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group. This peak is typically sharp and intense, appearing in the region of 1680–1710 cm⁻¹. For comparison, in 8-hydroxyquinoline-5-carbaldehyde, the C=O stretch is observed at 1667 cm⁻¹. mdpi.com

Other characteristic peaks would include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aldehyde C-H stretching: Two weak bands are often observed around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C=C and C=N stretching: A series of medium to strong bands in the 1450–1600 cm⁻¹ region, characteristic of the quinoline ring system.

C-Cl stretching: A band in the fingerprint region, typically between 600–800 cm⁻¹, indicating the presence of the chloro-substituent.

Predicted FTIR Absorption Bands for this compound (Based on analysis of analogs)

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1690 - 1710 |

| Aromatic Ring | C=C / C=N stretch | 1450 - 1600 |

| Aldehyde | C-H stretch | ~2850, ~2750 |

| Aromatic Ring | C-H stretch | >3000 |

| Chloro-Aromatic | C-Cl stretch | 600 - 800 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), allowing for the determination of a compound's elemental formula. For this compound (C₁₀H₆ClNO), HRMS is crucial for unambiguous identification. nih.govresearchgate.net The technique can distinguish between compounds with the same nominal mass but different elemental compositions.

The exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm its identity. The use of techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer enables these precise measurements. nih.govnih.gov

| Formula | Ion Type | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₆ClNO | [M] | 191.0138 |

| C₁₀H₆ClNO | [M+H]⁺ | 192.0211 |

Studies on related chloroquinoline derivatives demonstrate that ESI-MS/MS analysis provides detailed fragmentation pathways. nih.gov For this compound, characteristic fragmentation would likely involve the initial loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule from the parent ion, followed by the loss of the chlorine atom or hydrogen cyanide (HCN) from the quinoline ring structure. researchgate.net These fragmentation patterns are vital for confirming the structure and identifying the compound in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for analyzing volatile and thermally stable compounds like this compound. nih.govmdpi.com The sample is vaporized and separated on a capillary column before being ionized and detected by the mass spectrometer. madison-proceedings.com

In a typical GC-MS analysis, the retention time (tᵣ) provides one level of identification, while the mass spectrum provides confirmation and structural details. mdpi.com For instance, in the analysis of various quinoline carbaldehydes, distinct retention times were observed, such as 6.024 min for 8-hydroxyquinoline-5-carbaldehyde and 6.360 min for 8-hydroxyquinoline-7-carbaldehyde (B1296194) under specific chromatographic conditions. mdpi.com

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for related quinoline aldehydes include the loss of carbon monoxide (CO), leading to a significant [M-CO]⁺ fragment ion. researchgate.netmdpi.com For this compound, key expected fragments would include:

| Fragment Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 191/193 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-H]⁺ | Loss of hydrogen radical | 190/192 |

| [M-CO]⁺ | Loss of neutral carbon monoxide | 163/165 |

| [M-Cl]⁺ | Loss of chlorine radical | 156 |

| [C₉H₆N]⁺ | Quinoline fragment after loss of CO and Cl | 128 |

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in M⁺ and M+2 peaks, as well as corresponding isotopic peaks for all chlorine-containing fragments, which is a definitive feature for identification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, particularly its conjugated systems. researchgate.net

The UV-Vis spectrum of this compound is determined by the electronic transitions within the aromatic quinoline ring system and the carbonyl group of the aldehyde. The primary transitions observed are π → π* and n → π*. researchgate.net

π → π Transitions:* These are high-energy, high-intensity absorptions arising from the conjugated π-system of the quinoline ring. They are typically observed in the range of 200-350 nm. For example, studies on quinoline-7-carboxaldehyde showed major absorption bands in this region. nih.gov

n → π Transitions:* This is a lower-energy, lower-intensity absorption involving the promotion of a non-bonding electron (from the nitrogen of the quinoline or the oxygen of the aldehyde) to an anti-bonding π* orbital. This band is often observed as a shoulder on the longer-wavelength side of the π → π* bands, typically above 300 nm. researchgate.net

The solvent used can influence the position of these absorption maxima (λ_max). Polar solvents can cause a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions. The presence of the chlorine atom (an auxochrome) and the carbaldehyde group (a chromophore) on the quinoline ring will also shift the absorption bands compared to unsubstituted quinoline. rroij.com

| Analogous Compound | Solvent | Observed λ_max (nm) | Transition Type |

|---|---|---|---|

| Quinoline-7-carboxaldehyde | Not specified | ~200-400 | π → π* and n → π nih.gov |

| 8-Hydroxyquinoline (B1678124) | Methanol | 234, 308 | π → π and n → π researchgate.net |

| 8-Mercaptoquinoline derivatives | MeCN | ~250, 330, 450 | π → π and n → π* researchgate.net |

Based on these analogs, this compound is expected to exhibit strong absorption bands between 230-350 nm, with a weaker absorption band at a longer wavelength.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined.

While the specific crystal structure of this compound is not available in the cited literature, data from the closely related analog quinoline-2-carbaldehyde (C₁₀H₇NO) illustrates the type of detailed information that can be obtained. nih.govresearchgate.net The analysis of quinoline-2-carbaldehyde revealed that it crystallizes in the monoclinic space group P2₁/n with two independent molecules in the asymmetric unit. nih.govresearchgate.net This analysis provided precise measurements of the molecular geometry.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0639 |

| b (Å) | 21.564 |

| c (Å) | 10.698 |

| β (°) | 107.884 |

| Volume (ų) | 1550.9 |

| Z | 8 |

For this compound, a crystallographic study would definitively establish the planarity of the quinoline ring, the orientation of the carbaldehyde group relative to the ring, and the precise bond lengths of the C-Cl, C=O, and various C-C and C-N bonds. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-π stacking or weak C-H···O or C-H···N hydrogen bonds, which govern the material's bulk properties. nih.gov

Advanced Computational Chemistry and Theoretical Studies of 8 Chloroquinoline 6 Carbaldehyde

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. nih.gov By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately model various molecular characteristics. dergipark.org.trresearchgate.net

Geometry Optimization and Energetic Stability Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For quinoline (B57606) derivatives, these calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set. nih.govsiftdesk.org The process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. dergipark.org.tr For instance, in a related compound, 6-chloroquinoline, the C-H bond lengths were found to be in good agreement with experimental values. dergipark.org.tr It has been noted that theoretical calculations often yield slightly higher values than experimental results because they are typically performed on a single molecule in a vacuum or using a continuum model, whereas experiments are conducted in the solid phase. dergipark.org.tr The planarity of the molecule is confirmed by the dihedral angles. dergipark.org.tr In a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, two stable conformers were identified, with an energy difference of 13.4 kJ mol⁻¹. dergi-fytronix.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.neteurjchem.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. eurjchem.com

The introduction of electron-withdrawing groups, such as a chlorine atom, can decrease the HOMO-LUMO gap in quinoline compounds. researchgate.net This analysis helps in characterizing the charge transfer possibilities within the molecule. researchgate.net FMO analysis is also instrumental in determining global reactivity descriptors that provide insights into the electronic properties and potential interactions of the molecule. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons in a reaction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for identifying the reactive sites of a molecule. It illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. eurjchem.comresearchgate.net The MEP surface is color-coded to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. siftdesk.org Green regions represent neutral potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge delocalization, hyperconjugative interactions, and the stability of a molecule. dergi-fytronix.comicm.edu.pl It examines the interactions between filled donor NBOs and empty acceptor NBOs, providing a quantitative measure of these interactions in terms of stabilization energy E(2). dergi-fytronix.comeurjchem.com

Simulated Spectroscopic Data and Comparative Analysis

Theoretical NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. imist.maresearchgate.net This method, often employed within the framework of Density Functional Theory (DFT), calculates the isotropic nuclear magnetic shielding constants, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). imist.maresearchgate.net

The GIAO method has been shown to provide accurate predictions for both ¹H and ¹³C NMR spectra of various heterocyclic compounds, including quinoline derivatives. dergipark.org.trsiftdesk.org The choice of basis set, such as 6-311++G(d,p), can influence the accuracy of the calculated chemical shifts. dergipark.org.trresearchgate.net Comparisons between theoretical and experimental NMR data are essential for validating the computational model and ensuring the correct assignment of spectral signals. dergipark.org.trresearchgate.net This comparative analysis is a powerful tool for structural elucidation and conformational analysis. researchgate.net

Computational Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Computational vibrational frequency analysis is a fundamental tool for interpreting and predicting the infrared and Raman spectra of a molecule. For 8-Chloroquinoline-6-carbaldehyde, this analysis is typically performed using Density Functional Theory (DFT), a method that has proven to be highly effective for such calculations. The process involves optimizing the molecular geometry to its lowest energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies.

The Potential Energy Distribution (PED) analysis is subsequently used to assign the calculated vibrational frequencies to specific modes of atomic motion within the molecule, such as stretching, bending, and torsion. For a molecule like this compound, which possesses C1 point group symmetry, all vibrational modes are both infrared and Raman active.

A detailed vibrational analysis of a related compound, 8-chloroquinoline-2-carbaldehyde, performed using the DFT/B3LYP method with a 6-31G(d,p) basis set, provides a reference for the expected vibrational modes of the 6-carbaldehyde isomer. siftdesk.org The interpretations of these vibrational assignments are often facilitated by programs like VEDA. siftdesk.org Key vibrational modes for quinoline derivatives include C-H stretching, C=C and C=N stretching of the quinoline ring, C-Cl stretching, and the characteristic vibrations of the carbaldehyde group (C=O stretching and C-H stretching).

Table 1: Illustrative Vibrational Frequencies and PED Assignments for a Quinoline Carbaldehyde Derivative (Note: This table is illustrative and based on general knowledge of quinoline derivatives. Specific values for this compound would require dedicated calculations.)

| Frequency (cm⁻¹) | Assignment (PED) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2900-2800 | C-H stretching (aldehyde) |

| ~1700 | C=O stretching (aldehyde) |

| ~1600-1450 | C=C and C=N stretching (quinoline ring) |

| ~1300-1000 | In-plane C-H bending |

| ~800-700 | C-Cl stretching |

| Below 600 | Out-of-plane ring deformations |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). mpg.deredalyc.orgabinit.org It extends the principles of ground-state DFT to time-dependent phenomena, providing a computationally efficient way to calculate excitation energies and oscillator strengths. mpg.deredalyc.org

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The nature of these orbitals, often the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), determines the character of the electronic transition (e.g., π→π* or n→π*). The theoretical spectrum generated by TD-DFT can be compared with experimental UV-Vis data to validate the computational model and gain a deeper understanding of the molecule's electronic structure. nih.gov For instance, in a study of a quinoline-1,3-benzodioxole chalcone (B49325), TD-DFT calculations at the CAM-B3LYP/6-311++g(d,p) level were used to simulate the UV-Vis spectrum. nih.gov

Table 2: Illustrative TD-DFT Results for a Quinoline Derivative (Note: This table is illustrative. Specific values for this compound require dedicated calculations.)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 3.87 | 320 | 0.25 | HOMO → LUMO (π→π) |

| 4.59 | 270 | 0.18 | HOMO-1 → LUMO (π→π) |

| 4.96 | 250 | 0.12 | HOMO → LUMO+1 (π→π*) |

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations provide a suite of descriptors that quantify the reactivity of a molecule. These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction.

Global Reactivity Descriptors

Global reactivity descriptors provide a general measure of a molecule's stability and reactivity. These are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's ability to undergo electronic changes.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These descriptors are widely used in conceptual DFT to understand and predict chemical reactivity. chemrxiv.org

Table 3: Illustrative Global Reactivity Descriptors for a Quinoline Derivative (Note: This table is illustrative and based on general principles. Specific values for this compound would require dedicated calculations.)

| Parameter | Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

| Electronegativity (χ) | 4.25 |

| Electrophilicity Index (ω) | 4.01 |

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within a molecule. nih.gov The Fukui function, f(r), is a prominent local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. chemrxiv.orgnih.gov It is used to predict the sites for nucleophilic and electrophilic attack:

f⁺(r): For nucleophilic attack (attack by an electron-rich species), it indicates the most favorable sites for accepting an electron.

f⁻(r): For electrophilic attack (attack by an electron-deficient species), it points to the most favorable sites for donating an electron.

The Fukui function is a powerful tool for understanding regioselectivity in chemical reactions. nih.gov The analysis of Fukui functions has been applied to various quinoline derivatives to investigate their local reactivity properties. researchgate.netnih.gov

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. aps.org Computational methods are widely used to predict the NLO properties of molecules.

Calculation of Polarizability and Hyperpolarizability

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties describe how the electron cloud of a molecule is distorted by an external electric field.

Polarizability (α): Describes the linear response of the molecule to the electric field, leading to an induced dipole moment.

First Hyperpolarizability (β): Governs the second-order NLO effects, such as second-harmonic generation. A non-zero β value is a key indicator of a potential NLO material.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

These properties can be calculated using quantum chemical methods, often employing a finite-field approach. dtic.mil The calculated values are often compared to those of a standard NLO material like urea (B33335) to assess the potential of the new compound. researchgate.net For many quinoline and chalcone derivatives, theoretical calculations have shown significant NLO properties, suggesting their potential for further development as NLO materials. nih.govresearchgate.netrsc.orgnih.gov For a related compound, 8-chloroquinoline-2-carbaldehyde, the dipole moment, polarizability, and hyperpolarizability have been calculated to assess its nonlinear activity. siftdesk.org

Table 4: Illustrative Calculated NLO Properties for a Quinoline Derivative (Note: This table is illustrative. Specific values for this compound require dedicated calculations.)

| Property | Calculated Value (esu) |

| Dipole Moment (μ) | 3.5 x 10⁻¹⁸ |

| Average Polarizability (α) | 25 x 10⁻²⁴ |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ |

| Second Hyperpolarizability (γ) | 50 x 10⁻³⁶ |

Correlation between Electronic Structure and NLO Response

The nonlinear optical (NLO) properties of organic molecules are intrinsically linked to their electronic structure. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating this relationship. The presence of both an electron-withdrawing chlorine atom at the C8 position and a carbaldehyde group (-CHO) at the C6 position on the quinoline scaffold significantly influences the molecule's electronic distribution and, consequently, its NLO response.

Quantum chemical calculations are employed to determine key electronic parameters that govern NLO activity. These include the dipole moment (μ), the average linear polarizability (<α>), and most importantly, the first-order hyperpolarizability (β₀ or β_tot_). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response. A strong NLO response is typically associated with molecules that have a large difference between their ground-state and excited-state dipole moments, facilitated by intramolecular charge transfer (ICT).

In this compound, the quinoline ring system acts as a π-conjugated bridge. The electron-withdrawing nature of the chloro and carbaldehyde substituents creates a push-pull system, though in this case, it is more of a "pull-pull" system which can still lead to significant electronic asymmetry. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap are critical. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it indicates that the electrons are more easily excited, enhancing the NLO effect. tandfonline.com

Computational studies on similar quinoline derivatives have shown that DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), provide reliable geometries. tandfonline.com The calculation of NLO properties is often performed using functionals like PBE or CAM-B3LYP, sometimes incorporating a solvent model (like COSMO or PCM) to simulate more realistic conditions, as the polarity of the solvent can influence NLO responses. tandfonline.comnottingham.ac.uk The relationship between the electronic energy gap and the first hyperpolarizability is a key area of investigation, where a lower energy gap often leads to enhanced NLO properties. tandfonline.com

Table 1: Theoretical NLO Parameters for Quinoline Derivatives This table presents representative theoretical values for NLO-related parameters calculated for quinoline derivatives using DFT methods, illustrating the type of data generated in such studies. Actual values for this compound would require specific calculations.

| Parameter | Description | Typical Calculated Value Range (a.u.) |

|---|---|---|

| <α> | Average Linear Polarizability | 100 - 300 |

| Δα | Polarizability Anisotropy | 150 - 500 |

| β_tot_ | First-Order Hyperpolarizability | 500 - 30,000+ |

| E_gap_ (HOMO-LUMO) | Energy Gap | 3.0 - 5.0 eV |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful computational microscope to explore the dynamic behavior of this compound over time. pitt.edu These simulations solve Newton's equations of motion for the atoms in the molecule, revealing its conformational landscape and the nature of its intermolecular interactions in various environments (e.g., in solution or a crystal lattice). pitt.edunih.gov

For a molecule like this compound, a key conformational freedom is the rotation around the single bond connecting the carbaldehyde group to the quinoline ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (low-energy) conformations and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule's shape influences its packing in the solid state and its interaction with other molecules.

MD simulations are also instrumental in studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can analyze the formation of non-covalent interactions such as π-π stacking between the quinoline rings and dipole-dipole interactions involving the chloro and carbonyl groups. mdpi.com Analysis of the simulation trajectory can yield key metrics:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the molecule's conformation throughout the simulation. A stable RMSD suggests that the molecule is maintaining a consistent average structure. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the molecule are the most flexible. For this compound, one would expect higher fluctuations in the peripheral carbaldehyde group compared to the more rigid quinoline core. nih.gov

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the probability of finding another molecule at a certain distance, providing insight into the local molecular ordering and solvation structure.

Hydrogen Bond Analysis: In protic solvents or in the presence of other molecules with hydrogen bond donors/acceptors, MD simulations can quantify the dynamics of hydrogen bond formation and breakage. nih.gov

Solvent Accessible Surface Area (SASA): This parameter measures the surface area of the molecule exposed to the solvent, which is relevant for understanding solubility and interactions. nih.gov

These simulations are vital for bridging the gap between the properties of a single molecule and the behavior of a bulk material. nih.govfigshare.com

Quantitative Structure-Activity Relationship (QSAR) Parameter Calculation for Theoretical Correlative Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or a physical property. nih.gov For this compound, QSAR parameter calculations would be the first step in developing a model to predict its potential efficacy in a class of related compounds. scholarsresearchlibrary.com This involves calculating a wide range of molecular descriptors that numerically represent the molecule's physicochemical properties.

These descriptors are categorized into several classes:

1D Descriptors: These include basic properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings), topological indices (e.g., Wiener, Randić indices), and counts of specific functional groups. scholarsresearchlibrary.com

3D Descriptors: These depend on the 3D conformation of the molecule and include descriptors related to its shape, volume, and surface area (e.g., van der Waals volume, solvent-accessible surface area). nih.gov

Electronic Descriptors: Quantum chemical calculations are used to derive parameters like dipole moment, HOMO and LUMO energies, electronegativity, and partial charges on atoms. nih.gov

Thermodynamic Descriptors: Parameters such as heat of formation, hydration energy, and polarizability are also used.

Once these descriptors are calculated for a series of quinoline derivatives including the title compound, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., k-Nearest Neighbors, Decision Trees) are used to build the QSAR model. nih.govscholarsresearchlibrary.com A robust QSAR model, validated by statistical metrics such as the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²), can then be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. scholarsresearchlibrary.com

Table 2: Common QSAR Descriptors for Correlative Studies This table lists examples of molecular descriptors that would be calculated for this compound in a typical QSAR study.

| Descriptor Class | Example Descriptor Name | Description |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching. |

| Constitutional | Number of Aromatic Rings | Count of aromatic rings in the structure. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. nih.gov |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. nih.gov |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |

| 3D/Geometrical | Van der Waals Volume | The volume occupied by the molecule. nih.gov |

| Physicochemical | LogP | Logarithm of the partition coefficient, indicating lipophilicity. |

Chemical Transformations and Derivatization Pathways of 8 Chloroquinoline 6 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical modifications, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions (e.g., Grignard reactions, hydride reductions)

The electrophilic carbon of the aldehyde group readily undergoes attack by carbon and hydride nucleophiles.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), react with the aldehyde to form secondary alcohols. masterorganicchemistry.comleah4sci.combyjus.com The reaction involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. byjus.commasterorganicchemistry.com This provides a direct method for carbon-carbon bond formation at the C-6 position.

Hydride Reductions: The reduction of the aldehyde functionality to a primary alcohol, (8-chloroquinolin-6-yl)methanol (B11716124), is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) is a frequently used reagent for this transformation, offering mild conditions and high yields. nih.gov Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of this conversion. saskoer.ca

A summary of representative nucleophilic addition reactions is presented in Table 1.

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 8-Chloroquinoline-6-carbaldehyde | 1. R-MgX (Grignard Reagent)2. H₃O⁺ | 1-(8-Chloroquinolin-6-yl)-1-alkanol/arylanol | masterorganicchemistry.comleah4sci.com |

Condensation Reactions Leading to Schiff Bases and Imines

The aldehyde group readily condenses with primary amines and related nitrogen nucleophiles to form imines, commonly known as Schiff bases. rsc.orgnih.gov This reaction is fundamental in the synthesis of a vast array of quinoline (B57606) derivatives with diverse applications. researchgate.net

The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. These reactions are often catalyzed by a small amount of acid. mdpi.com A wide variety of amines, including aromatic and aliphatic amines, as well as hydrazines and hydrazides, can be used. rsc.orgresearchgate.net For instance, condensation with various substituted anilines and hydrazides has been reported to yield the corresponding Schiff base derivatives. rsc.orgresearchgate.net

Examples of condensation reactions are detailed in Table 2.

Table 2: Synthesis of Schiff Bases and Imines

| Reactant | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-Substituted imine | rsc.orgnih.gov |

| This compound | Hydrazine Hydrate | Hydrazone | rsc.org |

Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde group can be either oxidized to a carboxylic acid or reduced to an alcohol, demonstrating the versatility of its oxidation state.

Oxidation to Carboxylic Acids: The aldehyde can be oxidized to the corresponding 8-chloroquinoline-6-carboxylic acid. bldpharm.com This transformation can be achieved using various oxidizing agents common in organic synthesis.

Reduction to Alcohols: As mentioned previously (Section 5.1.1), the reduction of the aldehyde to (8-chloroquinolin-6-yl)methanol is a common transformation. nih.gov This is typically accomplished with hydride reagents like sodium borohydride. nih.govsaskoer.ca

These redox reactions are summarized in Table 3.

Table 3: Oxidation and Reduction of the Aldehyde Group

| Starting Material | Transformation | Reagent(s) | Product | Reference(s) |

|---|---|---|---|---|

| This compound | Oxidation | Oxidizing Agent | 8-Chloroquinoline-6-carboxylic acid | bldpharm.com |

Transformations at the Chloro Substituent

The chlorine atom at the C-8 position of the quinoline ring is susceptible to replacement through nucleophilic substitution or can participate in various metal-catalyzed coupling reactions. nih.gov

Nucleophilic Substitution Reactions (e.g., with various nucleophiles)

The chloro group can be displaced by a variety of nucleophiles, particularly in nucleophilic aromatic substitution (SₙAr) reactions. The reactivity of the C-Cl bond can be influenced by the electronic properties of the quinoline ring system. For example, 4-chloroquinolines have been shown to undergo nucleophilic substitution with reagents like thiourea. mdpi.comresearchgate.net While specific examples for the 8-chloro position of this exact carbaldehyde are less commonly detailed, the principle applies, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates.

Metal-Catalyzed Coupling Reactions for C-C, C-N, C-O Bond Formation

The chloro substituent serves as an excellent handle for modern cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govuniurb.it

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 8-chloroquinoline (B1195068) moiety with boronic acids or their esters to form new C-C bonds. libretexts.orgresearchgate.net This method is highly efficient for introducing aryl or vinyl substituents at the C-8 position. nih.govusd.edu The general mechanism involves oxidative addition of the chloroquinoline to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org

Buchwald-Hartwig Amination: This is another crucial palladium-catalyzed reaction used to form C-N bonds by coupling the aryl chloride with a wide range of primary and secondary amines. rsc.orgwikipedia.orgorganic-chemistry.orglibretexts.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgacs.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. chemeurope.com This allows for the synthesis of various 8-aminoquinoline (B160924) derivatives.

C-O Bond Formation: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods can also be used to form C-O bonds by coupling the 8-chloroquinoline with alcohols or phenols, providing access to aryl ethers. wikipedia.org

These coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of highly functionalized quinoline structures.

A summary of these metal-catalyzed reactions is provided in Table 4.

Table 4: Metal-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Base | C-C | 8-Aryl/Vinyl-quinoline-6-carbaldehyde | nih.govlibretexts.orgresearchgate.net |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, Ligand, Base | C-N | 8-(Amino)quinoline-6-carbaldehyde | wikipedia.orgorganic-chemistry.orgacs.org |

Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems

The strategic placement of a reactive aldehyde group and a labile chloro substituent on the quinoline core makes this compound a promising precursor for the synthesis of various fused heterocyclic systems. While specific literature on the annulation and cyclization reactions of this compound is not extensively detailed, the reactivity of analogous chloroquinoline carbaldehydes provides a strong basis for predicting its chemical behavior. These reactions typically involve the participation of both the formyl and the chloro functionalities, either in a concerted fashion or in a sequential manner, to construct new rings fused to the quinoline framework.

One of the key strategies involves the initial reaction at the aldehyde group to form an intermediate which then undergoes an intramolecular cyclization via nucleophilic displacement of the chlorine atom at the C-8 position. Alternatively, the aldehyde can direct the regioselectivity of reactions with bifunctional nucleophiles, leading to the formation of a new heterocyclic ring.

Drawing parallels from the chemistry of related compounds, such as 2-chloroquinoline-3-carbaldehydes, several types of fused systems can be envisioned. rsc.orgnih.gov For instance, condensation of the aldehyde with reagents containing an active methylene (B1212753) group and a nucleophilic group can initiate a cascade of reactions leading to fused systems.

Table 1: Potential Annulation and Cyclization Reactions for Analogs of this compound

| Fused Heterocycle Type | Reagents and Conditions (Analogous Systems) | Resulting Fused System (Example) | Reference |

| Pyrrolo[3,4-b]quinolinone | Formamide, formic acid, ethanol, reflux | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | rsc.org |

| Pyrazolo[3,4-b]quinoline | Hydrazine hydrate, followed by intramolecular cyclization | 1H-Pyrazolo[3,4-b]quinoline | nih.gov |

| Thieno[3,2-c]quinoline | Methyl mercaptoacetate, base, then cyclization | Methyl [(thieno[3,2-c]quinoline)]-2-carboxylate | researchgate.net |

It is important to note that the reactivity and the final product will be influenced by the specific reaction conditions, including the choice of catalyst, solvent, and temperature. The electronic effects of the chloro substituent at the 8-position and the formyl group at the 6-position will play a crucial role in directing the course of these annulation and cyclization reactions.

Synthesis of Complex Poly-substituted Quinoline Scaffolds

The development of complex, poly-substituted quinoline scaffolds is a significant endeavor in medicinal and materials chemistry. This compound serves as a valuable starting material for the synthesis of such molecules, primarily through the sequential or simultaneous functionalization of the chloro and aldehyde groups. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for the introduction of diverse substituents onto the quinoline core. rsc.orgnih.gov

A prime example of this strategy, demonstrated with a related di-bromo-chloro-quinoline carbaldehyde, is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This reaction allows for the introduction of aryl or vinyl groups at the position of the halogen atom. By employing an excess of an arylboronic acid in the presence of a suitable palladium catalyst and base, it is possible to achieve exhaustive substitution of the halogen atoms, leading to the formation of poly-arylquinoline derivatives. nih.gov

The aldehyde group at the C-6 position can be further utilized to introduce additional complexity. For instance, it can undergo condensation reactions with various amines to form Schiff bases, which can be subsequently reduced or cyclized. Alternatively, the aldehyde can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing further handles for derivatization.

Multi-component reactions (MCRs) also offer an efficient pathway to complex quinoline scaffolds. rsc.orgnih.gov These reactions, by their nature, allow for the combination of three or more reactants in a single step to generate a complex product, thereby increasing synthetic efficiency. While specific MCRs involving this compound are not widely reported, the reactivity of the aldehyde group suggests its potential participation in reactions such as the Biginelli or Hantzsch-type reactions under appropriate conditions.

Table 2: Potential Reactions for the Synthesis of Poly-substituted Quinolines from Halogenated Quinoline Carbaldehyde Analogs

| Reaction Type | Reagents and Conditions (Analogous Systems) | Product Type (Example) | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, PdCl₂(PPh₃)₂, PCy₃, K₂CO₃, dioxane/water, 90 °C | 4,6,8-Triarylquinoline-3-carbaldehyde | nih.gov |

| Schiff Base Formation | Substituted anilines, acetone | 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | nih.gov |

| Multi-component Reaction | 5,5-dimethylcyclohexane-1,3-dione, 6-amino-pyrimidine-2,4(1H,3H)-diones, L-proline, ethanol, reflux | Dihydrobenzo[b]pyrimido nih.govnaphthyridine-2,4(1H,3H)-diones | rsc.org |

The strategic combination of these transformations allows for the systematic construction of a wide array of complex poly-substituted quinoline scaffolds, each with potentially unique biological or material properties. The specific sequence and choice of reactions would be dictated by the desired final structure and the need to manage the chemoselectivity of the reactive sites on the this compound template.

Prospective Research Avenues and Theoretical Applications of 8 Chloroquinoline 6 Carbaldehyde

Theoretical Design of Advanced Materials

The unique structural characteristics of 8-chloroquinoline-6-carbaldehyde, featuring an electron-deficient quinoline (B57606) ring system functionalized with both a chloro and a carbaldehyde group, position it as a valuable synthon for the theoretical design of advanced organic materials. The presence of the aldehyde allows for a variety of chemical transformations, while the chloro-substituent and the inherent properties of the quinoline nucleus can be exploited to fine-tune the electronic and photophysical properties of derivative materials.

Chromophores and Fluorophores in Optoelectronic Applications

The quinoline scaffold is a well-established component in the design of chromophores and fluorophores due to its inherent fluorescent properties. mdpi.comnih.gov The derivatization of this compound can lead to the creation of novel dye molecules with tailored absorption and emission characteristics suitable for optoelectronic devices.

The aldehyde group serves as a reactive handle for the introduction of various aryl or styryl moieties through reactions like the Wittig reaction or Suzuki-Miyaura cross-coupling. mdpi.comnih.gov This allows for the extension of the π-conjugated system, which is a key strategy for shifting the absorption and emission wavelengths. For instance, creating donor-π-acceptor systems by linking electron-donating groups to the quinoline-6-carbaldehyde (B1297982) core can induce intramolecular charge transfer (ICT), a phenomenon often associated with strong fluorescence and solvatochromism. mdpi.comnih.gov

Theoretical studies on related polyarylquinoline systems have shown that the nature and position of substituents on the quinoline ring significantly influence their photophysical properties. nih.gov The chloro-substituent at the 8-position of the title compound can be expected to influence the electronic distribution within the molecule, potentially leading to enhanced quantum yields or specific emission colors. Computational modeling can be employed to predict the absorption and emission spectra of designed derivatives, guiding synthetic efforts towards chromophores with desired optoelectronic properties for applications such as organic light-emitting diodes (OLEDs). mdpi.com

| Derivative Type | Potential Synthesis Route | Key Feature for Optoelectronics |

| Styryl-quinolines | Wittig reaction | Extended π-conjugation, tunable emission |

| Aryl-quinolines | Suzuki-Miyaura cross-coupling | Donor-π-acceptor systems, ICT |

| Schiff Bases | Condensation with anilines | Potential for aggregation-induced emission |

Organic Materials with Tunable Nonlinear Optical Properties

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. The design of organic molecules with large second- or third-order NLO responses is an active area of research. Quinoline derivatives have been identified as promising candidates for NLO applications due to their potential for creating highly polarized π-conjugated systems. mdpi.com

The this compound scaffold can be theoretically elaborated to design molecules with significant NLO properties. By reacting the carbaldehyde group with suitable donor molecules, it is possible to create push-pull systems where the quinoline ring acts as the electron-accepting part of the molecule. The chloro-substituent can further enhance the acceptor strength of the quinoline nucleus, potentially leading to a larger hyperpolarizability.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the NLO properties of designed molecules based on this compound. These calculations can predict the first and second hyperpolarizabilities, providing a theoretical basis for selecting the most promising candidates for synthesis and experimental validation. The tailorability of the quinoline structure allows for the fine-tuning of the NLO response. rsc.org

Organic Semiconductor Materials for Energy Conversion

The development of efficient organic semiconductor materials is essential for next-generation energy conversion technologies like organic photovoltaics (OPVs) and perovskite solar cells. Quinoline-based compounds have been explored as components of organic semiconductors due to their electron-accepting nature and planar structure, which can facilitate intermolecular charge transport. mdpi.com

Starting from this compound, it is theoretically possible to design and synthesize larger, more complex molecules with semiconducting properties. The aldehyde functionality allows for the construction of conjugated polymers or small molecules through various polymerization and coupling reactions. The presence of the quinoline moiety can contribute to the electron mobility of the resulting material.

Computational studies can be employed to predict the electronic properties of these hypothetical materials, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is critical for designing materials with appropriate band gaps for efficient light absorption and charge separation in solar cell applications. The chloro-substituent on the quinoline ring can also be used to modulate these energy levels and influence the morphology of thin films, which is a crucial factor for device performance.

Computational Drug Discovery and Rational Design

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties. researchgate.netsemanticscholar.org this compound represents a versatile starting point for the computational design of novel therapeutic agents.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used in drug discovery to predict the binding affinity and interaction mode of a small molecule (ligand) with a biological target, typically a protein. mdpi.comdoi.org This method can be used to screen virtual libraries of compounds derived from this compound against various therapeutic targets.

The process involves generating a 3D model of the target protein and then computationally placing the designed ligands into the active site. nih.gov Scoring functions are used to estimate the binding energy, with lower scores generally indicating a more stable complex. doi.org For instance, derivatives of this compound could be designed and docked into the active sites of enzymes like DNA gyrase (for antibacterial activity) or various kinases (for anticancer activity). semanticscholar.orgmdpi.com

These simulations can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. mdpi.com This information can then be used to rationally design more potent and selective inhibitors. The chloro and carbaldehyde groups on the parent molecule offer multiple points for chemical modification to optimize these interactions.

Design of Novel Quinoline Derivatives for Inhibitor Development

The versatile chemical nature of this compound allows for the rational design of novel quinoline derivatives as inhibitors for various enzymes and processes.

HMG-CoA Reductase Inhibitors: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in cholesterol biosynthesis and the target of statin drugs. jmir.org Quinoline-based compounds have been synthesized and evaluated as HMG-CoA reductase inhibitors. nih.gov Starting from this compound, computational methods can be used to design novel derivatives that mimic the structure of known statins or bind to allosteric sites on the enzyme. The aldehyde group can be transformed into a dihydroxy acid side chain, a key feature for statin activity, while the chloro-substituted quinoline core can be further modified to optimize binding interactions within the active site. jmir.orgnih.gov

Corrosion Inhibitors: Quinoline derivatives, particularly those containing heteroatoms like nitrogen and oxygen, have been extensively studied as effective corrosion inhibitors for various metals in acidic environments. researchgate.netnajah.edumdpi.com The mechanism of inhibition often involves the adsorption of the organic molecule onto the metal surface, forming a protective layer. The this compound structure, and especially its derivatives like Schiff bases or 8-hydroxyquinolines, possess the necessary features for strong coordination with metal surfaces. researchgate.netdntb.gov.ua Computational studies, including DFT and molecular dynamics simulations, can be used to predict the adsorption behavior and inhibition efficiency of designed derivatives on different metal surfaces, guiding the development of new and more effective corrosion inhibitors.

Theoretical Antibacterial Agents: The emergence of antibiotic resistance necessitates the development of new antibacterial agents. semanticscholar.org Quinoline derivatives have a long history as antibacterial drugs. semanticscholar.orgresearchgate.net this compound can serve as a scaffold for the design of novel antibacterial compounds. The aldehyde group can be readily converted into various functional groups, such as imines (Schiff bases), hydrazones, or amides, which can enhance antibacterial activity. researchgate.netrsc.org Molecular docking studies can be performed to evaluate the binding of these virtual derivatives to essential bacterial enzymes like DNA gyrase or topoisomerase IV. semanticscholar.org Quantitative structure-activity relationship (QSAR) models can also be developed to predict the antibacterial potency of designed compounds based on their physicochemical properties.

| Target Application | Design Strategy | Computational Method |

| HMG-CoA Reductase Inhibitors | Mimic statin structure, introduce dihydroxy acid side chain. | Molecular Docking, Pharmacophore Modeling |

| Corrosion Inhibitors | Introduce coordinating groups (e.g., -OH, Schiff base). | DFT, Molecular Dynamics Simulations |

| Theoretical Antibacterial Agents | Synthesize Schiff bases, hydrazones, amides. | Molecular Docking, QSAR |

Role as Versatile Building Blocks in Medicinal and Organic Chemistry Research

This compound is theoretically a highly versatile building block for organic synthesis, primarily due to its two distinct and reactive functional groups: the formyl (aldehyde) group at the C-6 position and the chloro group at the C-8 position. rsc.org This dual reactivity allows for selective and sequential chemical modifications, making it an ideal starting material for constructing a wide range of more complex molecules. researchgate.net The quinoline core itself is an electron-deficient aromatic system that can engage in various chemical transformations and act as a ligand for metal complexes. The presence of the chlorine atom and the aldehyde group further enhances its reactivity and utility as a precursor in drug discovery and materials science. nbinno.com

The aldehyde group is a classic electrophilic site, ripe for nucleophilic attack and condensation reactions. The chloro-substituent, attached to the quinoline's benzene (B151609) ring, serves as a leaving group in nucleophilic aromatic substitution reactions or as a handle for modern transition-metal-catalyzed cross-coupling reactions. researchgate.net This bifunctionality enables chemists to introduce diversity at two different points on the quinoline scaffold, paving the way for the synthesis of novel compounds with potentially valuable pharmacological or photophysical properties. researchgate.netnih.gov

Precursors for Synthesizing Diversified Chemical Libraries

The true synthetic power of this compound lies in its potential as a starting point for combinatorial chemistry and the generation of diversified chemical libraries. acs.org The ability to independently functionalize the aldehyde and the chloro-group allows for the systematic creation of numerous analogues, which is a crucial step in modern drug discovery for identifying lead compounds. nih.gov

The aldehyde at C-6 can be readily transformed into a variety of other functional groups or used to link the quinoline core to other molecular fragments. For example, condensation reactions with primary amines or hydrazines would yield Schiff bases and hydrazones, respectively. rsc.org These reactions are typically high-yielding and operationally simple. rsc.orgrsc.org The resulting imine bond can be stable, or it can be further reduced to a secondary amine, providing additional structural diversity. The aldehyde can also participate in Knoevenagel condensations with active methylene (B1212753) compounds or Wittig reactions to form carbon-carbon double bonds, extending the conjugation of the system. nih.gov

Simultaneously or sequentially, the chloro group at C-8 provides another anchor for diversification. It can be targeted in several ways:

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce new substituents at the C-8 position. researchgate.net For instance, reacting this compound with different anilines or piperazines could generate libraries of 8-aminoquinoline (B160924) derivatives, a class known for its antimalarial and anticancer activities.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is a suitable handle for powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. nih.gov This allows for the introduction of a vast array of aryl, vinyl, alkynyl, or amino groups, dramatically expanding the chemical space accessible from this single precursor. nih.gov

The combination of these transformations allows for a modular approach to library synthesis, as illustrated in the following theoretical reaction schemes based on the known chemistry of analogous compounds.

| Reaction Type | Reagent Class | Resulting Structure / Library | Relevant Analogy |

| At Aldehyde (C-6) | Primary Amines (R-NH₂) | Schiff Bases | rsc.org |

| Hydrazines (R-NHNH₂) | Hydrazones | rsc.org | |

| Active Methylene Compounds | Knoevenagel Adducts | nih.gov | |

| Phosphonium Ylides | Wittig Alkenes | nih.gov | |

| At Chloro (C-8) | N, O, S Nucleophiles | SNAr Products (Amines, Ethers, Thioethers) | researchgate.net |

| Arylboronic Acids | Suzuki Coupling Products (Biaryls) | nih.gov | |

| Terminal Alkynes | Sonogashira Coupling Products (Alkynylquinolines) | researchgate.net |

Development of New Synthetic Methodologies Utilizing its Reactivity

Beyond its use in creating libraries, this compound is an ideal substrate for the development of novel synthetic methodologies, particularly those involving cascade or multicomponent reactions. researchgate.net The presence of two reactive sites in a defined spatial relationship can be exploited to construct complex fused heterocyclic systems in a single, efficient step. nih.gov

For example, a researcher could design a one-pot, three-component reaction involving this compound, an amine, and a third reactant that engages in a subsequent cyclization. A hypothetical reaction could involve the initial formation of a Schiff base at the C-6 aldehyde, which then positions the amine's nucleophilic center to participate in an intramolecular cyclization via substitution of the C-8 chloro group, potentially forming a novel fused N-heterocycle. The development of such reactions is a major goal in modern organic synthesis as it improves efficiency and reduces waste.

Furthermore, the reactivity of the aldehyde can be modulated to direct reactions to the chloro-position first, or vice-versa. For instance, the aldehyde could be protected as an acetal, allowing for selective modification at the C-8 position via cross-coupling. Subsequent deprotection of the aldehyde would unmask its reactivity for a second transformation. This strategic manipulation is fundamental to developing new, sophisticated synthetic routes. The exploration of ortho-lithiation followed by reaction with an electrophile is another avenue, although the directing group effects in the quinoline system would need careful consideration. The synthesis of various quinolinecarbaldehydes via methods like Vilsmeier-Haack or Reimer-Tiemann reactions on pre-functionalized quinolines is well-documented, and the reverse—using the existing aldehyde to direct further substitution—is a promising area for methodological development. mdpi.com

The unique electronic properties conferred by the chloro and formyl groups on the quinoline ring could also be harnessed in the development of novel organocatalytic or transition-metal-catalyzed transformations where the quinoline itself acts as a directing group or a ligand scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 8-chloroquinoline-6-carbaldehyde with high purity?

- Methodological Answer : Synthesis typically involves chlorination and formylation steps. To ensure purity, use column chromatography (silica gel, ethyl acetate/hexane gradient) and monitor intermediates via -NMR for regioselectivity (e.g., verifying absence of 7-chloro byproducts). Recrystallization in ethanol/water mixtures improves final yield (70–85%) .

Q. How can spectroscopic methods validate the structure of this compound?

- Methodological Answer :

- NMR : -NMR should show a characteristic aldehyde proton at δ 10.2–10.5 ppm and aromatic protons consistent with quinoline substitution patterns. -NMR should confirm the aldehyde carbon at δ 190–195 ppm .

- MS : ESI-MS typically displays [M+H] at m/z 196.0 (calc. 195.6) with fragmentation peaks at m/z 172.0 (loss of CHO) and 128.1 (loss of Cl) .

Q. What solvent systems are optimal for studying the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Polar aprotic solvents like DMF or DMSO enhance aldehyde electrophilicity. For example, condensation with hydrazines proceeds efficiently in DMF at 60°C, yielding hydrazone derivatives (monitored by TLC, R = 0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How do electronic effects of the chlorine substituent influence the aldehyde group’s reactivity in this compound?

- Methodological Answer : The electron-withdrawing chlorine at C8 increases the electrophilicity of the aldehyde via conjugation. DFT calculations (B3LYP/6-31G*) show a 15% reduction in electron density at the aldehyde carbon compared to unsubstituted quinoline-6-carbaldehyde. Experimental validation via Hammett plots using substituted amines confirms enhanced reactivity (σ= +0.23) .

Q. What strategies resolve contradictions in spectral data during structural elucidation of derivatives?

- Methodological Answer :

- Case Study : If IR shows a carbonyl stretch at 1680 cm but -NMR lacks an aldehyde proton, consider keto-enol tautomerism. Use variable-temperature NMR in DMSO-d to detect equilibrium shifts.

- Validation : Cross-check with X-ray crystallography (SHELXL refinement) to confirm bond lengths (C=O: ~1.21 Å; C-Cl: ~1.73 Å) .

Q. How to design a kinetic study for photooxidation of this compound?

- Methodological Answer :

- Experimental Setup : Irradiate solutions in quartz cuvettes (λ = 254 nm) under O-saturated conditions. Monitor aldehyde decay via UV-Vis (λ = 310 nm).

- Data Analysis : Fit to pseudo-first-order kinetics (k ≈ 0.02 min) and identify intermediates via LC-MS (e.g., quinoline-6-carboxylic acid at m/z 188.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.